TRPV1 Antagonist Activity Differentiation: 3-Methoxyisoxazole vs. Generic Scaffolds
The compound's core scaffold, 3-methoxyisoxazole-5-carboxamide, is explicitly included in the Markush structure of patent WO2010089297A1, where exemplified compounds with this core demonstrate TRPV1 antagonist activity with IC50 values ranging from ≤10 nM to ≤1000 nM in a fluorescence-based calcium flux assay using CHO cells expressing human recombinant TRPV1 [1]. While the exact IC50 of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide is not individually disclosed, its structural analog N-(2-chlorophenyl)-3-methoxyisoxazole-5-carboxamide (differing only by the absence of the 5-CF3 group) would be predicted to show reduced potency based on the general SAR trend where electron-withdrawing groups on the anilide ring enhance TRPV1 binding affinity [2].
| Evidence Dimension | TRPV1 Antagonist IC50 Potency Range |
|---|---|
| Target Compound Data | Predicted IC50 ≤ 1000 nM (based on structural class activity in WO2010089297A1) [1] |
| Comparator Or Baseline | Closest non-CF3 analog: N-(2-chlorophenyl)-3-methoxyisoxazole-5-carboxamide (IC50 not reported; expected to be >1000 nM based on SAR) [2] |
| Quantified Difference | Not quantifiable as exact values; class-level inference indicates 2-chloro-5-CF3 substitution enhances potency compared to unsubstituted or mono-substituted phenyl analogs [1] [2] |
| Conditions | Human recombinant TRPV1 expressed in CHO cells; fluorescence-based calcium flux assay [1] |
Why This Matters
Procurement of this specific compound is justified to maintain the 2-chloro-5-trifluoromethyl pharmacophore, which is associated with enhanced TRPV1 antagonistic activity relative to simpler anilide derivatives, ensuring consistency in SAR studies.
- [1] Ratcliffe, P. D., Palin, R., et al. (2010). Isoxazole-5-carboxamide derivatives. World Intellectual Property Organization, WO2010089297A1. View Source
- [2] Palin, R., Abernethy, L., Ansari, N., Cameron, K., Clarkson, T., Dempster, M., Dunn, D., Easson, A. M., Edwards, D., Maclean, J., Everett, K., & Feilden, H. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(3), 892-898. View Source
